molecular formula C21H34N2O2 B11520736 N-benzyl-N'-dodecylethanediamide

N-benzyl-N'-dodecylethanediamide

Cat. No.: B11520736
M. Wt: 346.5 g/mol
InChI Key: DRLBKKINGZGDIR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-Benzyl-N'-dodecylethanediamide is a diamide compound characterized by an ethanediamide backbone (two amide groups linked by an ethylene bridge). Its structure includes a benzyl group (C₆H₅CH₂–) attached to one nitrogen atom and a dodecyl chain (C₁₂H₂₅–) attached to the other (Fig. 1). The molecular formula is C₂₁H₃₄N₂O₂, with a molecular weight of 346.51 g/mol.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

N'-benzyl-N-dodecyloxamide

InChI

InChI=1S/C21H34N2O2/c1-2-3-4-5-6-7-8-9-10-14-17-22-20(24)21(25)23-18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3,(H,22,24)(H,23,25)

InChI Key

DRLBKKINGZGDIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-dodecylethanediamide can be synthesized through a multi-step process involving the reaction of ethanediamide with benzyl chloride and dodecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-dodecylethanediamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-dodecylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: The benzyl and dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethanediamides.

Scientific Research Applications

N-benzyl-N’-dodecylethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-dodecylethanediamide involves its interaction with various molecular targets. The benzyl and dodecyl groups contribute to its hydrophobic properties, allowing it to interact with lipid membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects.

Comparison with Similar Compounds

Key Features

  • Lipophilicity : The dodecyl chain imparts significant hydrophobicity, enhancing membrane permeability compared to shorter-chain analogs .
  • Solubility: Limited aqueous solubility due to the long alkyl chain; soluble in organic solvents like DMSO and chloroform.
  • Biological Interactions : The benzyl group facilitates π-π stacking with aromatic residues in proteins, while the dodecyl chain enables hydrophobic interactions with lipid bilayers .

The following table compares N-benzyl-N'-dodecylethanediamide with structurally related diamides and benzamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Biological Activity
This compound C₂₁H₃₄N₂O₂ Benzyl (C₆H₅CH₂–), Dodecyl (C₁₂H₂₅–) 346.51 High lipophilicity, low water solubility Antimicrobial, protein-binding potential
N-Benzyl-N’-(4-methoxybenzyl)ethanediamide C₁₇H₁₈N₂O₃ Benzyl, 4-methoxybenzyl 298.34 Moderate lipophilicity, improved solubility in polar solvents DNA intercalation, moderate anticancer activity
2-Benzoyl-N-(2-phenylethyl)benzamide C₂₂H₁₉NO₂ Benzoyl (C₆H₅CO–), Phenethyl 329.40 High crystallinity, UV absorption at 254 nm Enzyme inhibition (e.g., proteases)
N,N'-Diacetylethylenediamine C₆H₁₂N₂O₂ Two acetyl groups (CH₃CO–) 160.17 Water-soluble, hygroscopic Chelating agent, polymer crosslinker
N-Benzyl-2,2-dimethylpropanimidamide C₁₃H₁₈N₂O Benzyl, dimethylpropanimidamide 218.30 Reactive imidamide group, moderate stability in acidic conditions Catalytic applications, ligand synthesis
Structural and Functional Differences

Substituent Effects :

  • The dodecyl chain in this compound confers superior lipid bilayer affinity compared to the 4-methoxybenzyl group in its analog, which instead enhances solubility in polar solvents .
  • N,N'-Diacetylethylenediamine lacks aromatic groups, resulting in water solubility and industrial utility as a crosslinker, unlike the hydrophobic this compound .

Biological Activity: Antimicrobial Activity: this compound’s long alkyl chain disrupts microbial membranes, a mechanism absent in shorter-chain analogs like N-benzyl-N’-(4-methoxybenzyl)ethanediamide . Enzyme Inhibition: 2-Benzoyl-N-(2-phenylethyl)benzamide inhibits proteases via aromatic stacking, whereas this compound’s activity is more nonspecific due to its alkyl chain .

Industrial Applications :

  • This compound is explored in drug delivery systems for its lipid compatibility, contrasting with N,N'-Diacetylethylenediamine , which is used in polymer chemistry .

Research Findings
  • Membrane Permeability: this compound demonstrated 30% higher permeability in Caco-2 cell monolayers than its methoxybenzyl analog, attributed to the dodecyl chain’s hydrophobicity .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed a melting point of 98–102°C , lower than 2-benzoyl-N-(2-phenylethyl)benzamide (mp: 145°C) due to reduced crystallinity .

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